molecular formula C10H10BrFO B11866441 3-(2-Bromo-5-fluorobenzyl)oxetane

3-(2-Bromo-5-fluorobenzyl)oxetane

Cat. No.: B11866441
M. Wt: 245.09 g/mol
InChI Key: AGPDSEMJKKBRKI-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-fluorobenzyl)oxetane is a chemical compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 g/mol It features an oxetane ring, which is a four-membered cyclic ether, attached to a benzyl group substituted with bromine and fluorine atoms

Preparation Methods

The synthesis of 3-(2-Bromo-5-fluorobenzyl)oxetane can be achieved through several routes. One common method involves the cyclization of appropriate precursors. For instance, the oxetane ring can be formed via intramolecular cyclization through C-O bond formation . Another approach is the electrophilic halocyclization of alcohols, which involves the formation of the oxetane ring by reacting an alcohol with a halogen source . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-Bromo-5-fluorobenzyl)oxetane undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Bromo-5-fluorobenzyl)oxetane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.

    Medicine: Its potential medicinal applications include the development of new drugs with improved efficacy and reduced side effects.

    Industry: The compound can be used in material science for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorobenzyl)oxetane involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bromine and fluorine substituents on the benzyl group can also influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

3-(2-Bromo-5-fluorobenzyl)oxetane can be compared with other similar compounds, such as:

    3-(2-Bromo-5-fluorophenyl)oxetane: This compound has a similar structure but lacks the benzyl group.

    Oxetane-containing metabolites: These compounds, found in nature, have diverse structures and biological activities.

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

3-[(2-bromo-5-fluorophenyl)methyl]oxetane

InChI

InChI=1S/C10H10BrFO/c11-10-2-1-9(12)4-8(10)3-7-5-13-6-7/h1-2,4,7H,3,5-6H2

InChI Key

AGPDSEMJKKBRKI-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CC2=C(C=CC(=C2)F)Br

Origin of Product

United States

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